3-Deoxyaphidicolin Exhibits 2-Fold Higher Affinity for DNA Polymerase α than Aphidicolin-17-Monoacetate
A direct head-to-head comparison of 3-deoxyaphidicolin and aphidicolin-17-monoacetate revealed that both act as competitive inhibitors of DNA polymerase α with respect to dCTP. However, 3-deoxyaphidicolin demonstrates superior binding affinity, with a Ki value of 0.44 µg/mL, which is two-fold lower than the 0.89 µg/mL Ki value observed for aphidicolin-17-monoacetate under identical assay conditions [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for DNA polymerase α |
|---|---|
| Target Compound Data | Ki = 0.44 µg/mL |
| Comparator Or Baseline | Aphidicolin-17-monoacetate: Ki = 0.89 µg/mL |
| Quantified Difference | 2-fold lower Ki (higher affinity) |
| Conditions | In vitro assay using purified DNA polymerase α from sea urchin (Hemicentrotus pulcherrimus) embryos, with dCTP as the competing substrate. |
Why This Matters
A lower Ki translates to a higher potency and a reduced concentration requirement for achieving equivalent enzyme inhibition, which is critical for in vitro and in vivo studies where compound solubility or off-target effects at higher doses may be limiting factors.
- [1] Haraguchi, T., Oguro, M., Nagano, H., Ichihara, A., & Sakamura, S. (1983). Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate. Nucleic Acids Research, 11(4), 1197–1209. View Source
